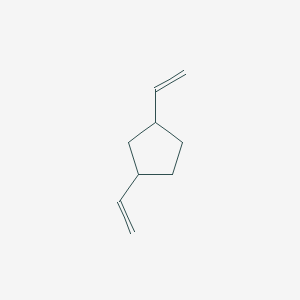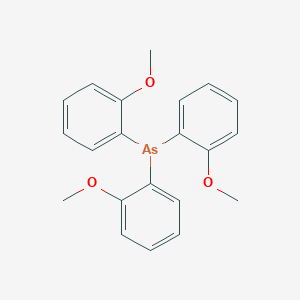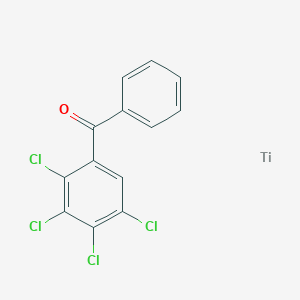
Cobalt;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt titanium is a compound that combines the unique properties of cobalt and titanium. Cobalt is a ferromagnetic metal with high thermostability and a high melting point, while titanium is known for its excellent corrosion resistance, high strength-to-weight ratio, and biocompatibility . The combination of these two metals results in a compound with a wide range of applications in various fields, including materials science, chemistry, and medicine.
Preparation Methods
Cobalt titanium compounds can be synthesized using various methods. One common method is the polymeric precursor method, which involves the use of cobalt nitrate, tetra-n-butyl titanate, citric acid, and propylene glycol . The process involves the polymerization of metallic citrate using ethylene glycol, resulting in a homogeneous resin in which metal ions are uniformly distributed. This resin is then heated to form nanocrystalline cobalt titanium powders. Other methods include sol-gel, co-precipitation, and hydrothermal synthesis .
Chemical Reactions Analysis
Cobalt titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cobalt titanate (CoTiO3) can exhibit photocatalytic activity, which involves the degradation of organic compounds under ultraviolet light irradiation . Common reagents used in these reactions include cobalt nitrate, tetra-n-butyl titanate, and citric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cobalt titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides . In biology and medicine, cobalt titanium nanoparticles have shown potential as antimicrobial agents and in drug delivery systems . They are also used in the development of advanced materials for energy storage and conversion, such as electrodes for solid oxide fuel cells and gas sensors .
Mechanism of Action
The mechanism of action of cobalt titanium compounds depends on their specific application. For example, in photocatalytic applications, cobalt titanate nanoparticles absorb ultraviolet light, generating electron-hole pairs that can degrade organic pollutants . In antimicrobial applications, cobalt titanium nanoparticles can disrupt bacterial cell membranes and interfere with cellular processes . The molecular targets and pathways involved vary depending on the specific application and the properties of the compound.
Comparison with Similar Compounds
Cobalt titanium compounds can be compared with other similar compounds, such as cobalt chromium molybdenum alloys and titanium coordination compounds. Cobalt chromium molybdenum alloys are known for their excellent corrosion resistance and wear performance, making them suitable for biomedical implants . Titanium coordination compounds, on the other hand, are used in photocatalysis and optoelectronics due to their unique photoredox properties . The combination of cobalt and titanium in cobalt titanium compounds provides a unique set of properties, including high thermal stability, magnetic properties, and biocompatibility, making them suitable for a wide range of applications.
Similar Compounds
- Cobalt chromium molybdenum alloys
- Titanium coordination compounds
- Cobalt ferrite (CoFe2O4)
- Cobalt oxide nanostructures
These compounds share some similarities with cobalt titanium compounds but also have distinct properties and applications that make them unique in their own right.
Properties
CAS No. |
12139-81-0 |
|---|---|
Molecular Formula |
CoTi |
Molecular Weight |
106.800 g/mol |
IUPAC Name |
cobalt;titanium |
InChI |
InChI=1S/Co.Ti |
InChI Key |
NNSIWZRTNZEWMS-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


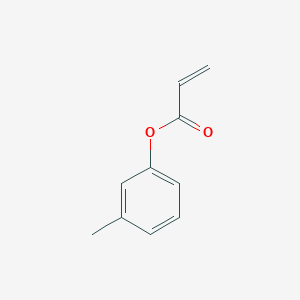
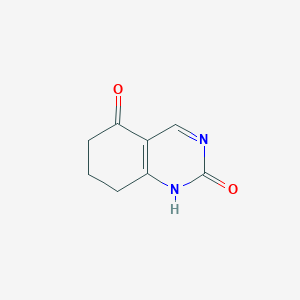
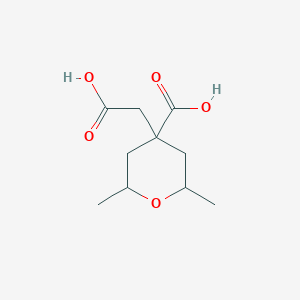
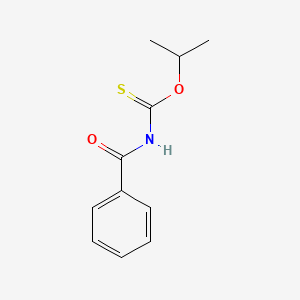
![(2z)-(4-Chlorophenyl){[4-(dimethylamino)phenyl]imino}ethanenitrile](/img/structure/B14718522.png)
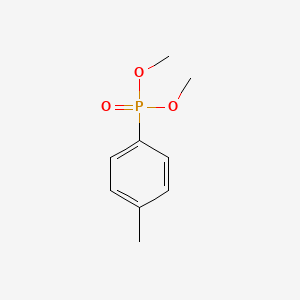
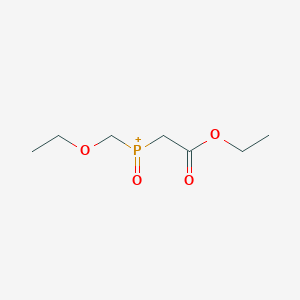
![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
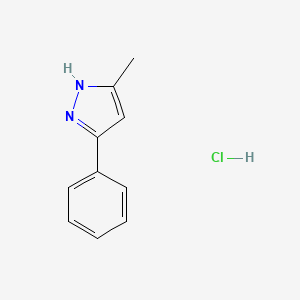

![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)
